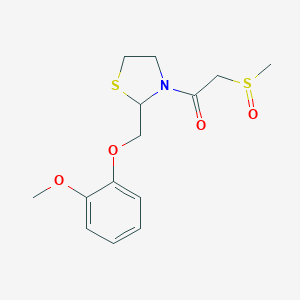
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine, also known as MMST, is a synthetic compound that belongs to the thiazolidine family. MMST has gained significant attention in recent years due to its potential therapeutic properties. The compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action is well understood.
Mecanismo De Acción
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine is well understood. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism, as well as inflammation. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine is its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine in lab experiments. One of the major limitations is the lack of in vivo studies, which are necessary to determine the safety and efficacy of the compound in animal models.
Direcciones Futuras
There are several future directions for the study of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine. One of the major areas of research is the development of new drugs based on 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Another area of research is the investigation of the safety and efficacy of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine in animal models. In addition, further studies are needed to determine the optimal dosage and administration route of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine for different therapeutic applications.
Métodos De Síntesis
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine can be synthesized by the reaction of 2-methoxyphenol and chloromethyl methyl sulfide in the presence of a base, followed by the reaction of the resulting intermediate with thiazolidine-2-thione. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Propiedades
Número CAS |
161443-21-6 |
|---|---|
Nombre del producto |
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine |
Fórmula molecular |
C14H19NO4S2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-methylsulfinylethanone |
InChI |
InChI=1S/C14H19NO4S2/c1-18-11-5-3-4-6-12(11)19-9-14-15(7-8-20-14)13(16)10-21(2)17/h3-6,14H,7-10H2,1-2H3 |
Clave InChI |
NZGIQBUNBPRDHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CS(=O)C |
SMILES canónico |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CS(=O)C |
Sinónimos |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]-2-methylsulfinyl-etha none |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



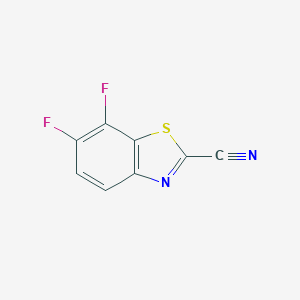



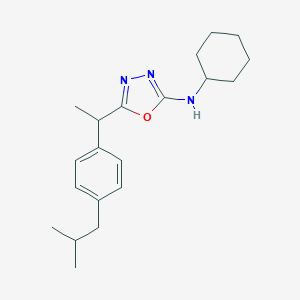
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
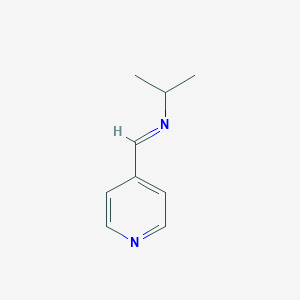
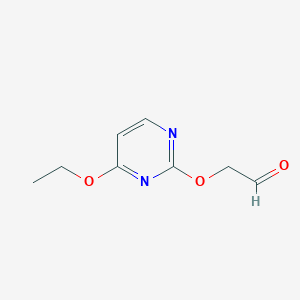
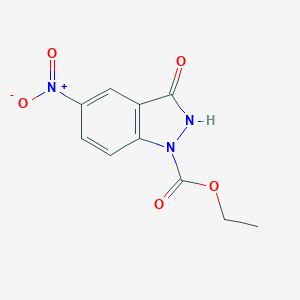
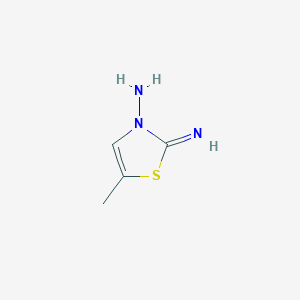
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)


